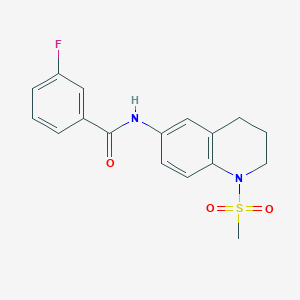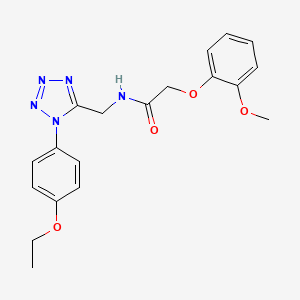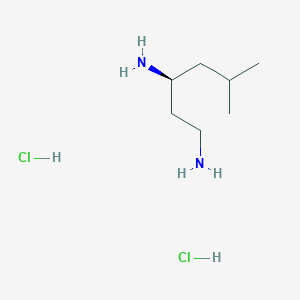
(3S)-5-Methylhexane-1,3-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-5-Methylhexane-1,3-diamine;dihydrochloride, also known as DMH, is a chemical compound that has been widely used in scientific research due to its unique properties. DMH is a diamine that contains a chiral center, which makes it an interesting molecule to study.
Applications De Recherche Scientifique
Antimicrobial Activity and Structural Characterization
Research has demonstrated the synthesis and antimicrobial activity of new diamine compounds containing disiloxane moieties. These compounds, including a series of Schiff bases derived from the reaction with various carbonylic compounds, have shown remarkable antimicrobial activity against fungi and bacteria. The study emphasizes the importance of structural characterization in understanding the packing motifs and interactions that contribute to their antimicrobial properties (Zaltariov et al., 2013).
Crystal Packing Modes and Properties
Another study focused on the crystal packing modes of hexane-1,6-diaminium salts with various acids, providing insights into the influence of chlorine atoms on crystal structures. This research is significant for understanding how the structural details of diamine salts can impact their properties and potential applications (Paul & Kubicki, 2009).
Metal-catalyzed Diamination Reactions
The 1,2-diamine motif, prevalent in natural products and pharmaceutical agents, highlights the importance of diamination reactions in synthetic chemistry. Metal-catalyzed diamination offers a route to these structures, suggesting the relevance of diamine compounds in the synthesis of biologically active molecules (Cardona & Goti, 2009).
Flexible and Hydrophobic Diamines
Research into the synthesis and behavior of salen-type Schiff bases spaced by highly flexible and hydrophobic tetramethyldisiloxane motifs reveals how the structural flexibility and hydrophobicity of diamine spacers can influence reaction rates, equilibrium conversion, and surface activity. These findings have implications for the development of new materials and ligands (Damoc et al., 2020).
Environmental Degradation Applications
Studies on the degradation of contaminants like hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) using zerovalent iron nanoparticles in the presence of diamine compounds demonstrate the potential environmental applications of diamines in pollutant degradation processes (Naja et al., 2008).
Propriétés
IUPAC Name |
(3S)-5-methylhexane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-6(2)5-7(9)3-4-8;;/h6-7H,3-5,8-9H2,1-2H3;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMALMKMLFYHXOX-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846688.png)
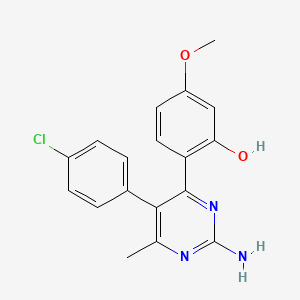

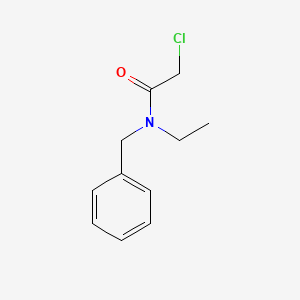
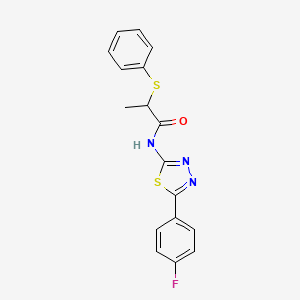
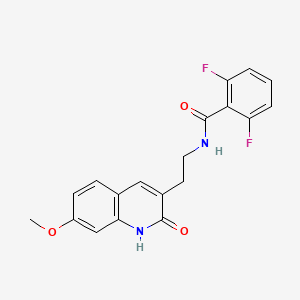
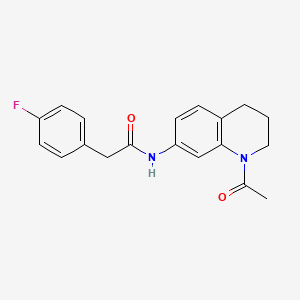
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B2846702.png)

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2846705.png)
![3-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2846706.png)
![N-(3,4-Dimethylphenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2846707.png)
